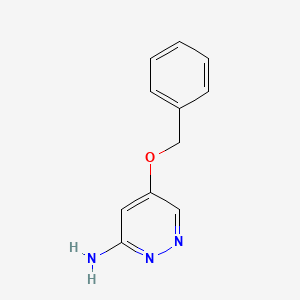

3-Amino-5-(benzyloxy)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

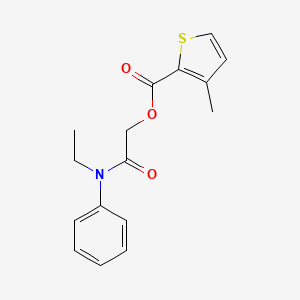

3-Amino-5-(benzyloxy)pyridazine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.229. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Pyridopyridazine Derivatives in Biological Activity Pyridopyridazine derivatives, a group to which 3-Amino-5-(benzyloxy)pyridazine belongs, have a broad spectrum of biological activities. These derivatives exhibit antitumor, antibacterial, analgesic, and diuretic activities. They are known to act as selective inhibitors for phosphodiesterase 5 and phosphodiesterase 4. Additionally, they serve as novel class ligands for the GABA-A receptor benzodiazepine binding site. Some derivatives also demonstrate molluscicidal activity, positioning them as potential biodegradable agrochemicals. The wide range of biological activities associated with pyridopyridazine derivatives is a driving factor for the synthesis of new compounds containing this scaffold (Wojcicka & Nowicka-Zuchowska, 2018).

Chemical Synthesis

Synthesis of Pyridazine and Pyridazone Analogues The synthesis of pyridazine and its derivatives usually involves the addition of hydrazine or its derivative to a suitably 1,4-disubstituted carbon chain. Pyridazine is a pie electron deficient heteroaromatic compound, characterized by its colorless liquid state at room temperature, possessing a pyridine-like odor. It's notable for its high boiling point compared to benzene, hinting at the involvement of some type of intermolecular association attributed to the polarizability of the N-N unit, resulting in extensive dipolar association in the liquid form. This makes pyridazine a base for various chemical reactions and an important scaffold for further chemical synthesis (Jakhmola et al., 2016).

Applications in Medicinal Chemistry

Imidazo[1,2-b]pyridazine in Medicinal Chemistry The imidazo[1,2-b]pyridazine scaffold is an important class of heterocyclic nucleus that has led to various bioactive molecules. This class gained significant attention in medicinal chemistry due to successful kinase inhibitors like ponatinib. The review offers an extensive overview of the imidazo[1,2-b]pyridazine framework in medicinal chemistry, discussing different aspects of its structure-activity relationships (SAR). This comprehensive literature survey may guide medicinal chemists in the quest for novel imidazo[1,2-b]pyridazine compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Mécanisme D'action

Target of Action

It is known that pyridazine derivatives, which include 3-amino-5-(benzyloxy)pyridazine, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities

Biochemical Pathways

As a pyridazine derivative, it is likely to interact with multiple biochemical pathways, leading to a variety of physiological effects .

Result of Action

Pyridazine derivatives have been reported to possess a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

5-phenylmethoxypyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11-6-10(7-13-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPMVVNCWKPILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2482125.png)

![7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482128.png)

![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)

![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)